2-(4-Fluoropiperidin-1-yl)ethanol
Overview
Description
2-(4-Fluoropiperidin-1-yl)ethanol is an organic compound with the molecular formula C7H14FNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom on the piperidine ring and an ethanol group makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoropiperidin-1-yl)ethanol typically involves the reaction of 4-fluoropiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is then poured into water, extracted with ethyl acetate, and the organic layer is washed with brine. The product is dried over sodium sulfate and concentrated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and separation units to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoropiperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of 2-(4-fluoropiperidin-1-yl)acetaldehyde or 2-(4-fluoropiperidin-1-yl)acetic acid.
Reduction: Formation of 2-(4-fluoropiperidin-1-yl)ethanamine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoropiperidin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluoropiperidin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The ethanol group allows for increased solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
- 2-(4-Chloropiperidin-1-yl)ethanol
- 2-(4-Bromopiperidin-1-yl)ethanol
- 2-(4-Methylpiperidin-1-yl)ethanol
Comparison: 2-(4-Fluoropiperidin-1-yl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated, brominated, and methylated counterparts, the fluorinated compound often exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(4-fluoropiperidin-1-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRXMYUMPJGXTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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